3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
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Overview
Description
3-(benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone is a pyridopyrimidine.
Scientific Research Applications
Anticancer Activity
- A compound structurally related to "3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone" demonstrated significant anticancer activity against transplantable colon adenocarcinomas and a murine ovarian tumor, highlighting the potential of such compounds in cancer treatment (Corbett et al., 1982).
Herbicidal Activity
- Synthesis of 2-(phenylsulfonylamino)pyrimidine derivatives, related to the compound , showed definite herbicidal activities, suggesting applications in agriculture (Yang Huazheng, 2011).
Versatile Chemical Synthesis
- Research demonstrates the utility of related compounds in synthesizing diverse chemical structures, including azole, pyrimidine, pyran, and benzofuran derivatives, indicating their role as versatile building blocks in organic chemistry (Farag et al., 2011).
HIV-1 Reverse Transcriptase Inhibition
- Certain pyridobenzo- and dipyridodiazepinones, structurally akin to the compound of interest, were found effective in inhibiting HIV-1 reverse transcriptase, marking their significance in antiviral research (Hargrave et al., 1991).
Antimicrobial Applications
- Novel pyrazolopyrimidine derivatives containing phenylsulfonyl moiety, related to the given compound, exhibited significant antimicrobial activities, surpassing the efficacy of some reference drugs (Alsaedi et al., 2019).
Synthesis of Pyrrolopyrimidine Derivatives
- Research on the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides demonstrates the relevance of such compounds in developing new chemical entities (Khashi et al., 2014).
Inhibition of Serotonin Receptors
- A study on 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines revealed their potent antagonistic activity against serotonin 5-HT6 receptors, indicating potential in neuropsychiatric treatment (Ivachtchenko et al., 2011).
properties
Product Name |
3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone |
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Molecular Formula |
C20H18N4O3S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C20H18N4O3S/c1-2-11-24-18(21)16(28(26,27)14-8-4-3-5-9-14)13-15-19(24)22-17-10-6-7-12-23(17)20(15)25/h3-10,12-13,21H,2,11H2,1H3 |
InChI Key |
RFRKXWSSFQLIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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